6-Methoxy-4-quinolyllithium

Description

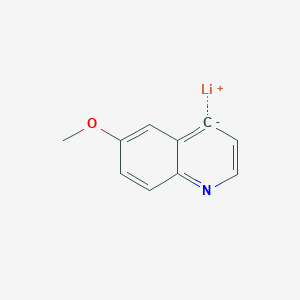

6-Methoxy-4-quinolyllithium is an organometallic compound featuring a quinoline backbone substituted with a methoxy group at position 6 and a lithium atom at position 2. Its molecular formula is C₁₀H₈LiNO, derived from the parent 6-methoxyquinoline (C₁₀H₉NO) by replacing a hydrogen atom at position 4 with lithium. This substitution imparts strong nucleophilic and basic properties, making it valuable in organic synthesis, particularly in alkaloid synthesis. For example, Uskoković’s group utilized it as a key intermediate in the synthesis of quinotoxine, a precursor to quinine derivatives, via reactions with sodium hypochlorite and subsequent chlorination .

Properties

CAS No. |

57935-41-8 |

|---|---|

Molecular Formula |

C10H8LiNO |

Molecular Weight |

165.1 g/mol |

IUPAC Name |

lithium;6-methoxy-4H-quinolin-4-ide |

InChI |

InChI=1S/C10H8NO.Li/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2,4-7H,1H3;/q-1;+1 |

InChI Key |

SVWIJSMKIUVXKZ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].COC1=CC2=[C-]C=CN=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Analysis

- Lithium vs. Halogen/Other Groups at C4: The lithium atom in this compound enhances its nucleophilicity, enabling direct coupling with electrophiles (e.g., ketones or esters in quinotoxine synthesis) . In contrast, 4-bromo-6-methoxyquinoline (Br at C4) is more suited for transition-metal-catalyzed cross-couplings, such as palladium-mediated arylations .

- Methoxy Position and Isomerism: Positional isomerism significantly impacts reactivity. For instance, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methoxy at C7) is a key intermediate in lenvatinib (anticancer drug) synthesis, whereas 6-methoxy derivatives are more common in antimalarial alkaloid pathways .

- Electron-Withdrawing vs. Electron-Donating Groups: The oxo (C4) and carboxylic acid (C3) groups in 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid create an electron-deficient aromatic system, favoring electrophilic substitutions at specific positions. This contrasts with 6-methoxyquinoline, which lacks such polar groups and exhibits milder reactivity .

- Aldehyde Functionality: 6-Methoxyquinoline-4-carbaldehyde’s aldehyde group allows for nucleophilic additions (e.g., Grignard reactions), diverging from the lithium analog’s role as a nucleophile itself .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.